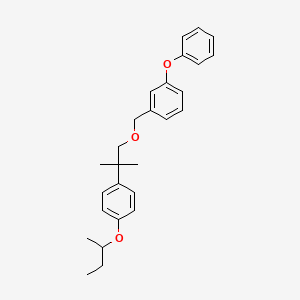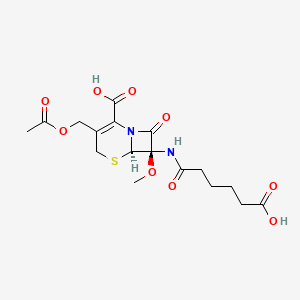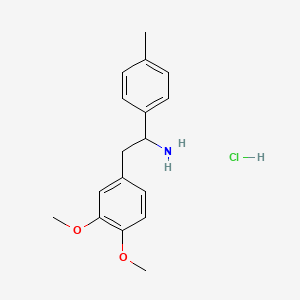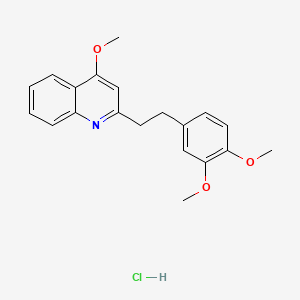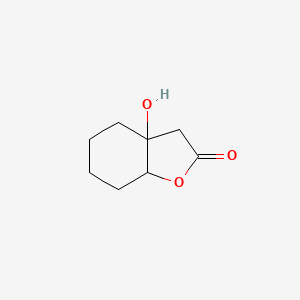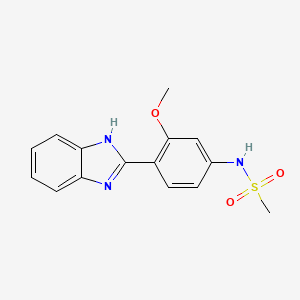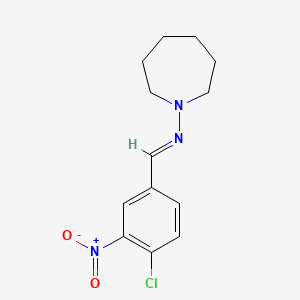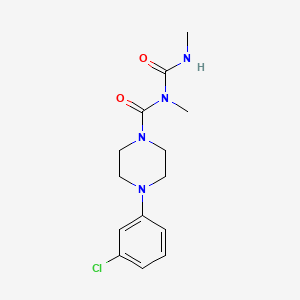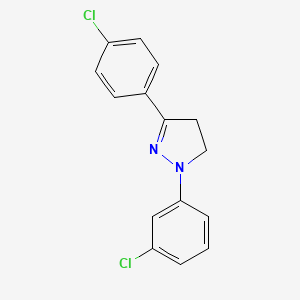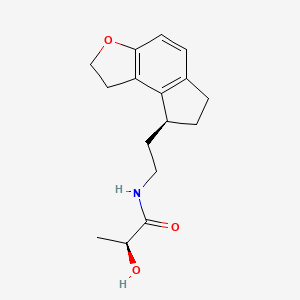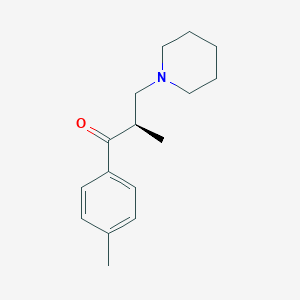
(r)-Tolperisone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Tolperisone is a chiral compound used primarily as a muscle relaxant. It is known for its ability to alleviate muscle spasms and improve blood circulation. The compound is a derivative of piperidine and is often used in the treatment of muscle stiffness and pain associated with various musculoskeletal conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tolperisone typically involves the reaction of 2-methyl-1-phenylpropan-1-one with piperidine under specific conditions. The process may include steps such as:
Condensation Reaction: The initial step involves the condensation of 2-methyl-1-phenylpropan-1-one with piperidine in the presence of a base.
Hydrogenation: The intermediate product is then subjected to hydrogenation to yield ®-Tolperisone.
Industrial Production Methods
Industrial production of ®-Tolperisone often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving advanced techniques such as continuous flow reactors and high-pressure hydrogenation.
Analyse Chemischer Reaktionen
Types of Reactions
®-Tolperisone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ®-Tolperisone into its alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-Tolperisone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of chiral synthesis and reaction mechanisms.
Biology: The compound is studied for its effects on muscle cells and its potential role in cellular signaling pathways.
Medicine: ®-Tolperisone is extensively researched for its therapeutic effects in treating muscle spasms and related conditions.
Industry: It is used in the formulation of pharmaceuticals and as a reference standard in quality control processes.
Wirkmechanismus
®-Tolperisone exerts its effects by acting on the central nervous system. It inhibits the release of calcium ions from the sarcoplasmic reticulum in muscle cells, leading to muscle relaxation. The compound also blocks sodium and potassium channels, which helps in reducing muscle excitability and spasms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eperisone: Another muscle relaxant with a similar mechanism of action but different chemical structure.
Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.
Baclofen: A GABA receptor agonist used for muscle relaxation.
Uniqueness
®-Tolperisone is unique due to its dual action on both calcium ion release and sodium/potassium channels. This dual mechanism makes it particularly effective in treating muscle spasms with fewer side effects compared to other muscle relaxants.
Eigenschaften
CAS-Nummer |
67499-66-5 |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
(2R)-2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m1/s1 |
InChI-Schlüssel |
FSKFPVLPFLJRQB-CQSZACIVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)[C@H](C)CN2CCCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


